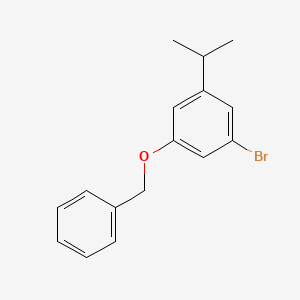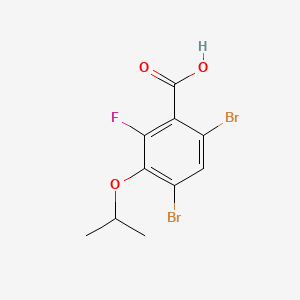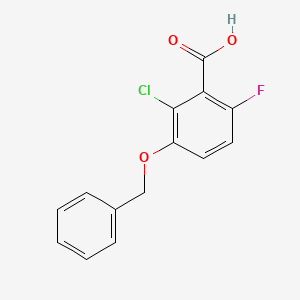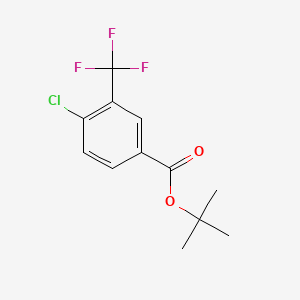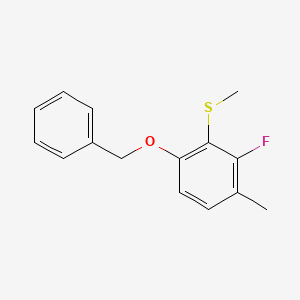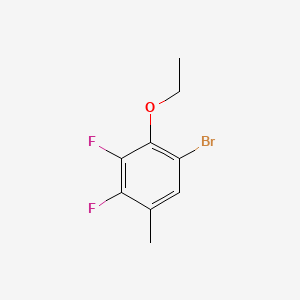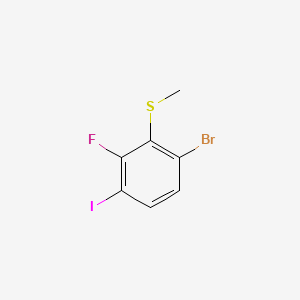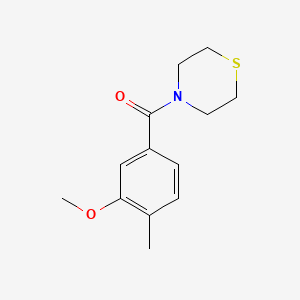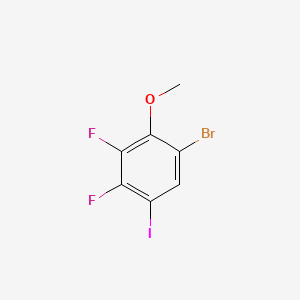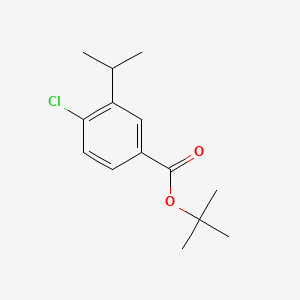
tert-Butyl 4-chloro-3-isopropylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl 4-chloro-3-isopropylbenzoate: is a synthetic organic compound with the molecular formula C14H19ClO2 and a molecular weight of 254.75 g/mol. This compound is commonly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-chloro-3-isopropylbenzoate typically involves the esterification of 4-chloro-3-isopropylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions: Tert-Butyl 4-chloro-3-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-isopropylbenzoic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include substituted benzoates with various functional groups.
Hydrolysis: The major products are 4-chloro-3-isopropylbenzoic acid and tert-butyl alcohol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学研究应用
Chemistry: Tert-Butyl 4-chloro-3-isopropylbenzoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in studies involving esterification and substitution reactions.
Biology: In biological research, this compound is used to study the effects of ester compounds on biological systems. It serves as a model compound for understanding the behavior of similar esters in biological environments.
Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new pharmaceutical compounds. It helps in the design and synthesis of potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. It is also employed in the manufacture of certain polymers and resins.
作用机制
The mechanism of action of tert-Butyl 4-chloro-3-isopropylbenzoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis, releasing 4-chloro-3-isopropylbenzoic acid and tert-butyl alcohol. The released acid can interact with various enzymes and receptors, affecting biological pathways. The exact molecular targets and pathways depend on the specific biological system being studied .
相似化合物的比较
- tert-Butyl 4-chlorobenzoate
- tert-Butyl 3-isopropylbenzoate
- tert-Butyl 4-methylbenzoate
Comparison: Tert-Butyl 4-chloro-3-isopropylbenzoate is unique due to the presence of both chlorine and isopropyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound. Compared to tert-Butyl 4-chlorobenzoate, the isopropyl group in this compound increases its hydrophobicity and affects its reactivity. Similarly, compared to tert-Butyl 3-isopropylbenzoate, the chlorine atom in this compound introduces additional sites for substitution reactions .
属性
IUPAC Name |
tert-butyl 4-chloro-3-propan-2-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-9(2)11-8-10(6-7-12(11)15)13(16)17-14(3,4)5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDDVBHKLDJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

